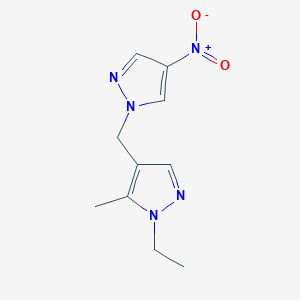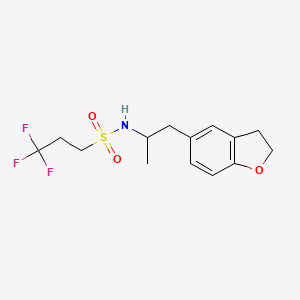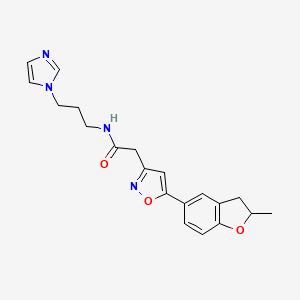
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, also known as ENMP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of apoptosis and cell survival.
Biochemical and Physiological Effects:
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has several advantages for lab experiments, including its potential anticancer, antifungal, and antibacterial properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, including the development of new anticancer, antifungal, and antibacterial agents based on its structure. Further studies are needed to determine its safety and efficacy in vivo and to identify potential drug targets for its use in cancer therapy and the treatment of infectious diseases. Additionally, the synthesis of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole derivatives with improved pharmacological properties may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. This reaction results in the formation of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole as a yellow solid. Other methods involve the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine in the presence of acetic acid and acetic anhydride or the reaction of 4-nitrophenylhydrazine with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
Aplicaciones Científicas De Investigación
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZWMAMETWYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)
![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)
![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)



![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)
![N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656742.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2656744.png)
![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)


![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)